Head-to-Head Comparison: 1-Benzoylpiperazine vs. Phenylpiperazines for Serotonin (5-HT) Receptor Affinity
A seminal comparative study directly contrasted the binding affinities of phenylpiperazine and benzoylpiperazine series at central serotonin (5-HT) sites. While potent phenylpiperazine derivatives like 1-(2-Methoxyphenyl)piperazine (2-MPP) exhibited nanomolar affinity for 5-HT1 receptors (Ki = 35 nM), the benzoylpiperazine series, of which 1-Benzoylpiperazine is the parent compound, was 'essentially inactive both at 5-HT1 and 5-HT2 sites' [1]. This qualitative statement is supported by independent binding data showing that 1-Benzoylpiperazine itself has a Ki > 10,000 nM for rat 5-HT2A, 5-HT2B, and 5-HT2C receptors [2].
| Evidence Dimension | Binding Affinity for Central Serotonin Receptors |
|---|---|
| Target Compound Data | Ki > 10,000 nM (for 5-HT2A/2B/2C, rat) [2]; Essentially inactive at 5-HT1/5-HT2 sites [1] |
| Comparator Or Baseline | 1-(2-Methoxyphenyl)piperazine (2-MPP, a phenylpiperazine derivative): Ki = 35 nM (for 5-HT1, rat) [1] |
| Quantified Difference | At least a 285-fold difference in affinity; the target compound is functionally inert in this assay system. |
| Conditions | Radioligand binding assays using [3H]ketanserin for 5-HT2 receptors and rat brain homogenates. |
Why This Matters
This quantitative difference proves that 1-Benzoylpiperazine is a silent, non-serotonergic scaffold, making it an essential negative control or an ideal starting point for designing drugs that require a clean CNS profile without 5-HT-related side effects.
- [1] Lyon, R. A., Titeler, M., McKenney, J. D., Magee, P. S., & Glennon, R. A. (1986). Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents. Journal of Medicinal Chemistry, 29(5), 630–634. View Source
- [2] Santa Cruz Biotechnology. 1-Benzoylpiperazine (CAS 13754-38-6) Technical Datasheet. View Source
